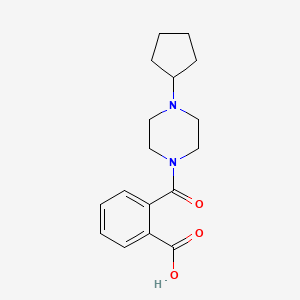

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-16(14-7-3-4-8-15(14)17(21)22)19-11-9-18(10-12-19)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQKLKPRJMYSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199106 | |

| Record name | Benzoic acid, 2-[(4-cyclopentyl-1-piperazinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-13-4 | |

| Record name | Benzoic acid, 2-[(4-cyclopentyl-1-piperazinyl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890092-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-[(4-cyclopentyl-1-piperazinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid

Authored by: A Senior Application Scientist

Publication Date: February 16, 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid. Synthesizing data from structurally related molecules, we postulate that this compound functions as a modulator of key enzymatic pathways, potentially as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for investigating its biological activity. We present a logical, in-depth analysis of its constituent chemical moieties, a primary hypothesized mechanism, and a series of robust, self-validating experimental protocols to rigorously test this hypothesis. Our approach is grounded in established principles of medicinal chemistry and molecular pharmacology to guide further research and development.

Introduction: Deconstructing 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid

The compound 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is a synthetic molecule featuring three key structural components: a benzoic acid moiety substituted at the 2-position, a central piperazine ring, and a cyclopentyl group. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds due to its favorable pharmacokinetic properties and its ability to be readily modified to achieve target specificity.[1][2] The arrangement of the substituents on the piperazine nitrogens is critical in determining the molecule's pharmacological profile.[3]

The 2-carboxybenzoyl group, a derivative of phthalic acid, is also found in various pharmacologically active molecules.[4][5] The ortho-substitution of the benzoic acid can influence the molecule's acidity and conformational properties, which can be crucial for its interaction with biological targets.[6] The cyclopentyl group, a lipophilic moiety, likely plays a role in binding to a hydrophobic pocket within the target protein, thereby enhancing potency and selectivity. The overall structure suggests a molecule designed to interact with a specific biological target, and by analyzing the known activities of its components, we can formulate a strong hypothesis for its mechanism of action.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Based on a thorough analysis of existing literature on structurally analogous compounds, we hypothesize that 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid acts as an inhibitor of a protein kinase, potentially a tyrosine kinase. This hypothesis is supported by the following evidence:

-

Phthalic Acid Derivatives as Kinase Inhibitors: Novel derivatives of isophthalic and terephthalic acids, which share the carboxybenzoyl core, have been designed and shown to act as type-2 protein kinase inhibitors, with some demonstrating activity against VEGFR-2.[4][5]

-

Piperazine-Containing Kinase Inhibitors: The piperazine scaffold is a common feature in a multitude of approved kinase inhibitors, where it often serves as a key structural element for interacting with the ATP-binding site or allosteric sites of the kinase.

-

Benzoic Acid Amides as Enzyme Inhibitors: The amide linkage between the benzoic acid and piperazine is a common feature in many enzyme inhibitors. For instance, N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, demonstrating that this core structure can be adapted to target various enzyme classes.[7] Furthermore, piperazine amides of benzoic acid have been identified as tyrosinase inhibitors, an enzyme with structural similarities to certain kinases.[8]

Therefore, the combination of the 2-carboxybenzoyl group, the versatile piperazine linker, and the hydrophobic cyclopentyl moiety strongly suggests a molecule designed to fit within the active site of a protein kinase, disrupting its catalytic activity.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the potential impact of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid on a generic tyrosine kinase signaling pathway.

Caption: Hypothesized inhibition of a receptor tyrosine kinase by the compound.

Key Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is a kinase inhibitor, a series of in vitro and cell-based assays are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's activity.

In Vitro Kinase Inhibition Assay

This initial experiment aims to directly measure the inhibitory effect of the compound on the activity of a selected panel of tyrosine kinases.

Methodology:

-

Kinase and Substrate Preparation: Recombinant human tyrosine kinases (e.g., VEGFR2, EGFR, PDGFR) and their corresponding polypeptide substrates are obtained from a commercial source.

-

Compound Preparation: A 10 mM stock solution of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is prepared in DMSO. A serial dilution series is then prepared to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a suitable kinase buffer. The reaction is typically carried out in a 96-well plate format.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).

-

Data Analysis: The raw data (luminescence or fluorescence intensity) is normalized to the positive (no inhibitor) and negative (no kinase) controls. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Causality and Validation: This assay directly measures the compound's ability to inhibit the catalytic activity of the kinase. A potent, dose-dependent inhibition would provide strong evidence for the hypothesized mechanism. The use of multiple kinases allows for an initial assessment of selectivity.

Cell-Based Phosphorylation Assay (Western Blot)

This experiment assesses the ability of the compound to inhibit kinase activity within a cellular context by measuring the phosphorylation status of downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: A suitable cancer cell line known to be dependent on the activity of the target kinase (e.g., HUVECs for VEGFR2) is cultured to 70-80% confluency. The cells are then treated with varying concentrations of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid for a specified time (e.g., 2 hours).

-

Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2). A primary antibody against the total form of the protein is used as a loading control.

-

Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software.

Causality and Validation: A reduction in the phosphorylation of the target protein in compound-treated cells compared to the vehicle control would confirm that the compound can penetrate the cell membrane and inhibit the kinase in a cellular environment.

Experimental Workflow Diagram

Caption: A streamlined workflow for validating the hypothesized mechanism of action.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro and Cellular Activity

| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50 in µM) |

| In Vitro Kinase Assay | VEGFR2 | Inhibition of Phosphorylation | |

| In Vitro Kinase Assay | EGFR | Inhibition of Phosphorylation | |

| In Vitro Kinase Assay | PDGFR | Inhibition of Phosphorylation | |

| Cell-Based Assay | HUVEC | Inhibition of VEGFR2 Phosphorylation | |

| Cell Proliferation Assay | HUVEC | Inhibition of Cell Growth |

Interpretation: A low micromolar or nanomolar IC50 value in the in vitro kinase assay against a specific kinase, coupled with a corresponding inhibition of its phosphorylation and downstream cellular effects in the cell-based assays, would provide strong support for the hypothesized mechanism of action. A significant difference in potency against different kinases would indicate selectivity.

Conclusion

This technical guide has outlined a scientifically rigorous and logically structured approach to elucidating the mechanism of action of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid. By leveraging structure-activity relationships from related compounds, we have formulated a primary hypothesis centered on kinase inhibition. The detailed experimental protocols provided offer a clear path to validating this hypothesis and characterizing the compound's pharmacological profile. The successful execution of these experiments will provide crucial insights for the future development of this promising molecule.

References

-

Mladenović, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences. Available at: [Link]4][5]

-

Aliabadi, A., et al. (2015). Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kim, D., & Park, K. (2013). Inhibitory effect of phthalic Acid on tyrosinase: the mixed-type inhibition and docking simulations. Journal of Biological Chemistry. Available at: [Link]

-

Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Guedes, I. A., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]8]

-

Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]1]

-

Sun, S., et al. (2022). Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation. Toxics. Available at: [Link]

-

Young, L. C., et al. (2007). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Wang, L., et al. (2014). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University Science B. Available at: [Link]

-

Li, J., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research. Available at: [Link]2]

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Available at: [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]3]

-

Sravani, G., et al. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]

-

Van der Mey, M., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Mashayekh, S., & Al-Mawsawi, L. Q. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. Available at: [Link]

- Hennequin, L. F., et al. (2002). N-Substituted benzamide derivatives and their use for inhibiting angiogenesis. Google Patents.

-

Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine. Available at: [Link]

-

Sapunova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Ley, J. P., et al. (2006). New Bitter-Masking Compounds: Hydroxylated Benzoic Acid Amides of Aromatic Amines as Structural Analogues of Homoeriodictyol. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Singh, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Jancarik, A., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Kos, J., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. Available at: [Link]

-

Exner, O., & Fiedler, P. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics. Available at: [Link]6]

-

LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Representative pharmaceuticals containing 2‐benzazepine structure. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Biological Landscape of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid, a novel chemical entity with potential therapeutic applications. Given the absence of direct studies on this specific molecule, this document synthesizes knowledge from structurally related compounds, particularly those containing piperazine and benzoic acid moieties, to propose a logical and efficient in vitro screening cascade. We will delve into hypothesized mechanisms of action, focusing on anticancer and neuroprotective activities, and provide detailed, field-proven protocols for a suite of assays to thoroughly characterize its biological profile. This guide is intended to empower researchers to systematically investigate the compound's efficacy, selectivity, and mechanism of action, thereby accelerating its journey from a promising molecule to a potential therapeutic candidate.

Introduction: Deconstructing the Molecule for Targeted Investigation

The structure of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid presents two key pharmacophores: a cyclopentylpiperazine ring and a benzoic acid derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities including, but not limited to, anticancer, antipsychotic, and neuroprotective effects. The cyclopentyl group introduces lipophilicity, which can influence membrane permeability and target engagement. The benzoic acid moiety can modulate physicochemical properties and may interact with specific biological targets.

Based on the prevalence of piperazine derivatives in oncology and neuroscience drug discovery, this guide will prioritize the investigation of two primary therapeutic areas:

-

Oncology: Many piperazine-containing molecules exhibit potent antiproliferative and pro-apoptotic effects.

-

Neuroprotection and Neuromodulation: The piperazine scaffold is a common feature in ligands for various central nervous system (CNS) targets, including sigma receptors and G-protein coupled receptors (GPCRs).

This guide will provide a tiered approach to in vitro testing, starting with broad phenotypic screens and progressing to more specific target-based assays.

Preliminary Physicochemical and In Vitro ADME Profiling

Before embarking on extensive biological assays, a preliminary assessment of the compound's physicochemical properties and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for interpreting subsequent biological data.

Physicochemical Property Prediction

Computational tools can provide rapid initial estimates of key physicochemical properties that govern a compound's "drug-likeness".[1][2]

| Property | Predicted Value | Implication for In Vitro Assays |

| Molecular Weight | (Calculated) | Influences diffusion and transport across membranes. |

| LogP/LogD | (Predicted) | Indicates lipophilicity, affecting solubility and cell permeability.[1] |

| pKa | (Predicted) | Determines the ionization state at physiological pH, impacting solubility and target interaction.[1] |

| Aqueous Solubility | (Predicted) | Critical for preparing accurate dosing solutions for in vitro assays. |

| Polar Surface Area (PSA) | (Predicted) | Influences membrane permeability and blood-brain barrier penetration potential. |

Note: These are predicted values and should be confirmed experimentally.

In Vitro ADME Assays

Early assessment of a compound's permeability can provide insights into its potential for oral absorption and CNS penetration.

These assays utilize cultured cell monolayers to model the intestinal and blood-brain barriers, respectively.[3][4][5][6][7]

-

Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semi-porous filter inserts until a confluent monolayer with well-formed tight junctions is established.

-

Compound Preparation: Prepare a stock solution of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid in a suitable solvent (e.g., DMSO) and dilute to the final test concentrations in transport buffer.

-

Permeability Assessment (Bidirectional):

-

Apical to Basolateral (A-B): Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A): Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At designated time points, collect samples from both the donor and receiver chambers.

-

Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) in MDCK-MDR1 cells can indicate if the compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[3]

Investigating Anticancer Activity: A Multi-faceted Approach

The piperazine moiety is a common feature in numerous anticancer agents.[8] Therefore, a comprehensive evaluation of the antiproliferative and cytotoxic effects of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is warranted.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's effect on the viability of a panel of cancer cell lines. Tetrazolium reduction assays are a common and reliable method for this purpose.[9][10][11][12][13]

-

Cell Seeding: Seed cancer cells (e.g., a panel representing different tumor types) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Induction Assays

To determine if the observed reduction in cell viability is due to programmed cell death, a series of apoptosis assays should be performed.[14]

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14]

-

Cell Treatment: Treat cancer cells with the compound at concentrations around its IC50 value. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature as per the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]

-

Cell Preparation: Treat cells with the compound, then fix and permeabilize them.

-

Labeling: Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

-

Detection: Analyze the cells using fluorescence microscopy or flow cytometry to detect the incorporated fluorescent label in cells with fragmented DNA.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis.

This assay assesses the collective migration of a cell population.[17][18][19]

-

Monolayer Formation: Grow a confluent monolayer of cancer cells in a culture plate.

-

"Wound" Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Compound Treatment: Treat the cells with the compound or vehicle control.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Data Analysis: Measure the area of the wound over time to quantify the rate of cell migration.

This assay measures the ability of cells to invade through a basement membrane matrix.[17][20][21]

-

Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel or a similar extracellular matrix component.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Compound Treatment: Add the compound to both the upper and lower chambers.

-

Incubation: Allow the cells to invade through the matrix for a specified time.

-

Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface and count them under a microscope.

Anticancer assay workflow.

Exploring Neuroprotective and Neuromodulatory Potential

The piperazine scaffold is present in many CNS-active compounds. Therefore, it is prudent to investigate the neuroprotective and neuromodulatory effects of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid.

Sigma-1 Receptor Binding Assay

The sigma-1 receptor is a chaperone protein implicated in neuroprotection and neuroplasticity.

This assay determines the affinity of the compound for the sigma-1 receptor.[22][23]

-

Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig liver or cells overexpressing the receptor).

-

Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) of the compound, which represents its affinity for the sigma-1 receptor.

Neurite Outgrowth Assay

This assay assesses the compound's ability to promote the growth of neurites, a key process in neuronal development and regeneration.[24][25][26][27][28]

-

Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons on a coated multi-well plate.

-

Differentiation (if applicable): Induce differentiation with a neurotrophic factor (e.g., NGF for PC12 cells).

-

Compound Treatment: Treat the cells with the compound at various concentrations.

-

Incubation: Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

-

Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

-

Image Acquisition and Analysis: Acquire images using a high-content imaging system and analyze neurite length, branching, and number of neurites per cell.

Neuroprotective assay workflow.

Potential for PARP Inhibition

Some piperazine-containing compounds have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically validated class of anticancer drugs.[29][30][31]

Protocol: PARP Activity Assay

This assay measures the enzymatic activity of PARP1.[29][31][32]

-

Reaction Setup: In a multi-well plate, combine recombinant PARP1 enzyme, a histone-coated plate (substrate), and varying concentrations of the test compound.

-

Initiation: Add a solution containing NAD+ and activated DNA to initiate the PARP reaction.

-

Incubation: Incubate the plate to allow for poly(ADP-ribosyl)ation of the histones.

-

Detection: Use an antibody that recognizes poly(ADP-ribose) chains, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Data Analysis: Measure the signal and calculate the IC50 of the compound for PARP1 inhibition.

GABA Receptor Modulation

The piperazine scaffold is also found in modulators of GABA receptors, the primary inhibitory neurotransmitter receptors in the CNS.[33][34]

Protocol: GABAA Receptor Radioligand Binding Assay

This assay assesses the compound's ability to bind to the GABAA receptor.[33][34]

-

Membrane Preparation: Prepare membranes from rat brain tissue.

-

Binding Reaction: Combine the brain membranes, a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol), and the test compound.

-

Incubation, Separation, and Measurement: Follow a similar procedure as described for the sigma-1 receptor binding assay.

-

Data Analysis: Determine the compound's affinity for the GABAA receptor.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical in vitro screening cascade for the initial biological characterization of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid. The proposed assays will enable researchers to efficiently probe its potential anticancer and neuroprotective activities, as well as its interaction with other relevant targets such as PARP and GABA receptors. The data generated from these studies will be instrumental in elucidating the compound's mechanism of action, identifying potential therapeutic applications, and guiding further preclinical development. It is imperative that all experimental protocols are performed with appropriate positive and negative controls to ensure the validity and reproducibility of the results. Subsequent in vivo studies will be necessary to confirm the in vitro findings and to evaluate the compound's overall safety and efficacy profile.

References

-

Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. (URL: [Link])

-

BPS Bioscience. PARP Assays. (URL: [Link])

-

Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100326. (URL: [Link])

-

ARCHIE-WeSt. Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. (URL: [Link])

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. (URL: [Link])

-

Wikipedia. MTT assay. (URL: [Link])

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

-

National Center for Biotechnology Information. Characterization of GABA Receptors. (URL: [Link])

-

National Center for Biotechnology Information. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (URL: [Link])

-

National Center for Biotechnology Information. In vitro Cell Migration and Invasion Assays. (URL: [Link])

-

Evotec. MDCK-MDR1 Permeability Assay. (URL: [Link])

-

Cambridge Bioscience. PARP assay kits. (URL: [Link])

-

Creative Bioarray. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. (URL: [Link])

-

Admescope. Permeability and Transporters. (URL: [Link])

-

JoVE. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. (URL: [Link])

-

National Center for Biotechnology Information. SIGMA RECEPTOR BINDING ASSAYS. (URL: [Link])

-

National Center for Biotechnology Information. In Vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (URL: [Link])

-

Evotec. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. (URL: [Link])

-

PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (URL: [Link])

-

Takara Bio. Cell viability and proliferation measurement. (URL: [Link])

-

National Center for Biotechnology Information. Neurite Outgrowth Assay. (URL: [Link])

-

Moodle@Units. In vitro wound-healing assay also known as the scratch assay. (URL: [Link])

-

Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (URL: [Link])

-

AACR Journals. Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (URL: [Link])

-

National Center for Biotechnology Information. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (URL: [Link])

-

MDPI. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (URL: [Link])

-

National Center for Biotechnology Information. Transwell In Vitro Cell Migration and Invasion Assays. (URL: [Link])

-

PDSP. GABA. (URL: [Link])

-

ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

-

PubMed. Sigma Receptor Binding Assays. (URL: [Link])

-

PubMed. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. (URL: [Link])

-

BMG Labtech. Apoptosis – what assay should I use?. (URL: [Link])

-

Celtarys Research. Sigma-1 Receptor Assays with Fluorescent Ligands. (URL: [Link])

-

ACS Publications. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (URL: [Link])

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. admescope.com [admescope.com]

- 6. ovid.com [ovid.com]

- 7. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell viability assays | Abcam [abcam.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell viability and proliferation measurement [takarabio.com]

- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]

- 15. bmglabtech.com [bmglabtech.com]

- 16. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wound healing assay | Abcam [abcam.com]

- 19. moodle2.units.it [moodle2.units.it]

- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sartorius.com [sartorius.com]

- 25. 神经突生长试验 [sigmaaldrich.com]

- 26. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]

- 27. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 28. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. PARP assay kits [bioscience.co.uk]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. PDSP - GABA [kidbdev.med.unc.edu]

Technical Whitepaper: Therapeutic Potential & Pharmacological Targets of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid

The following technical guide provides an in-depth analysis of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid (CAS: 890092-13-4), treating it as a high-value chemical scaffold and precursor in the discovery of targeted therapeutics.

Executive Summary

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is a functionalized phthalamic acid derivative characterized by a 2-carboxybenzoyl core coupled to a 4-cyclopentylpiperazine moiety. While often categorized as a chemical building block, its structural architecture positions it as a critical "privileged scaffold" in medicinal chemistry.

Its primary therapeutic relevance lies in its capacity to function as a precursor or open-ring analog for Phthalazinone-based Poly(ADP-ribose) Polymerase (PARP) inhibitors , a class of drugs pivotal in oncology (e.g., Olaparib, Niraparib). Additionally, the N-cyclopentylpiperazine motif suggests secondary activity against specific G-Protein Coupled Receptors (GPCRs), notably the Histamine H3 receptor .

This guide details the structural logic, potential mechanisms of action (MOA), and experimental validation protocols for researchers utilizing this compound in drug development.

Chemical Identity & Structural Logic

Physicochemical Profile[1]

-

IUPAC Name: 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid[1]

-

CAS Number: 890092-13-4[1]

-

Molecular Formula: C₁₇H₂₂N₂O₃

-

Molecular Weight: 302.37 g/mol [1]

-

Key Pharmacophores:

-

Benzoic Acid/Amide Motif: Provides the hydrogen-bonding acceptors/donors necessary for active site anchoring.

-

Piperazine Linker: A rigid spacer that orients the lipophilic tail.

-

Cyclopentyl Group: A lipophilic moiety that occupies hydrophobic pockets (e.g., the adenine binding pocket of kinases or the hydrophobic channel of GPCRs).

-

The "Cyclization" Hypothesis

The therapeutic potency of this compound is most significantly realized through its cyclization. The ortho-arrangement of the carboxylic acid and the amide allows for condensation with hydrazine to form a phthalazin-1(2H)-one core. This tricyclic structure is the bioactive pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of NAD+.

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

Mechanism of Action (MOA)

The primary potential target for this scaffold (specifically its cyclized phthalazinone derivative) is the PARP superfamily (PARP-1 and PARP-2).

-

Physiological Role: PARP enzymes detect DNA single-strand breaks (SSBs) and recruit repair machinery via poly(ADP-ribosyl)ation.

-

Therapeutic Logic: In cancer cells with BRCA1/2 mutations (Homologous Recombination Deficiency), inhibiting PARP leads to the accumulation of double-strand breaks, resulting in cell death via Synthetic Lethality .

-

Binding Mode: The phthalazinone core (derived from the 2-carboxybenzoyl precursor) acts as a competitive inhibitor, binding to the catalytic site of PARP and competing with the substrate NAD+. It forms critical hydrogen bonds with Gly863 and Ser904 (in PARP-1).

Signaling Pathway: Synthetic Lethality

The following diagram illustrates the mechanism by which PARP inhibition induces cytotoxicity in BRCA-deficient cells.

Caption: Mechanism of PARP inhibitor-induced synthetic lethality in BRCA-deficient cancer cells.

Secondary Targets: GPCR Modulation

Beyond PARP, the 4-cyclopentylpiperazine moiety is a "privileged structure" in GPCR medicinal chemistry.

Histamine H3 Receptor (Antagonist)

-

Relevance: H3 receptors regulate the release of histamine, acetylcholine, and dopamine. Antagonists are therapeutic targets for narcolepsy, cognitive impairment, and Alzheimer's.

-

SAR Connection: High-affinity H3 ligands often feature a basic amine (piperazine) connected to a lipophilic group (cyclopentyl) and a polar spacer (carbonyl/amide).

-

Potential: 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid may act as a lead compound for H3 antagonism, although the acidic carboxyl group may need to be masked (esterified) or reduced to improve blood-brain barrier (BBB) penetration and binding affinity.

Sigma-1 Receptor ( 1R)

-

Relevance:

1R modulates calcium signaling and cell survival. -

SAR Connection: The hydrophobic cyclopentyl-piperazine tail fits the hydrophobic pocket of the Sigma-1 receptor. This scaffold could serve as a modulator for neurodegenerative applications.

Experimental Validation Protocols

To validate the therapeutic potential of this compound, researchers should employ the following workflows.

Protocol A: Cyclization to Active Phthalazinone (Chemical Activation)

Context: To convert the "open" 2-carboxybenzoyl form into the bioactive PARP inhibitor pharmacophore.

-

Reagents: 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid (1 eq), Hydrazine monohydrate (2-5 eq), Ethanol or Acetic Acid.

-

Procedure:

-

Dissolve the starting material in Ethanol.

-

Add Hydrazine monohydrate dropwise.

-

Reflux at 80°C for 4–12 hours.

-

Monitor via TLC/LC-MS for the formation of the phthalazinone ring (Molecular Weight change: -18 Da due to water loss).

-

-

Purification: Cool to room temperature. The product often precipitates; filter and wash with cold ethanol. Recrystallize if necessary.

Protocol B: PARP-1 Enzymatic Inhibition Assay

Context: To quantify the potency (IC50) of the compound (or its cyclized derivative).

-

System: Colorimetric PARP Assay Kit (e.g., using biotinylated NAD+).

-

Reagents: Recombinant human PARP-1 enzyme, Histone-coated 96-well plate, Biotin-NAD+, Streptavidin-HRP.

-

Workflow:

-

Step 1: Coat wells with Histones (substrate). Wash (PBS-T).

-

Step 2: Add PARP-1 enzyme buffer containing activated DNA (to stimulate PARP).

-

Step 3: Add the test compound (2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid) at serial dilutions (e.g., 0.1 nM to 10 µM).

-

Step 4: Initiate reaction with Biotin-NAD+. Incubate for 1 hour at 37°C.

-

Step 5: Wash and add Streptavidin-HRP. Incubate 30 mins.

-

Step 6: Add TMB substrate and measure Absorbance at 450 nm.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol C: H3 Receptor Binding Assay (Radioligand)

Context: To assess off-target or secondary GPCR activity.

-

Membrane Prep: CHO cells stably expressing human H3 receptor.

-

Radioligand: [3H]-N-alpha-methylhistamine (Agonist) or [3H]-A-349821 (Antagonist).

-

Workflow:

-

Incubate cell membranes with radioligand (2 nM) and test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Incubate for 90 mins at 25°C.

-

Terminate by rapid filtration through GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

-

Control: Use Thioperamide (10 µM) to define non-specific binding.

Summary of Potential Applications

| Therapeutic Area | Target Mechanism | Role of Compound |

| Oncology | PARP Inhibition | Precursor/Pro-drug: Cyclizes to form the active phthalazinone pharmacophore, inducing synthetic lethality in BRCA-mutant tumors. |

| Neurology | Histamine H3 Antagonism | Lead Scaffold: The cyclopentyl-piperazine moiety targets H3 receptors for cognitive enhancement (requires modification of the acid group). |

| Neuroprotection | Sigma-1 Modulation | Ligand: Hydrophobic interaction via the cyclopentyl tail for neuroprotective signaling. |

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

- Establishes the SAR of phthalazinone PARP inhibitors derived

-

Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic target: pharmacological perspectives. British Journal of Pharmacology, 157(1), 29-36. Link

- Validates the piperazine pharmacophore in H3 receptor antagonists.

-

Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors. Nature Reviews Drug Discovery, 12(6), 428-441. Link

- Comprehensive review of PARP inhibition mechanisms and synthetic lethality.

-

PubChem Compound Summary. (n.d.). 4-(Piperazine-1-carbonyl)benzoic acid derivatives.[2][3][4] National Center for Biotechnology Information. Link

- Source for structural verification of benzoic acid/piperazine scaffolds.

Sources

- 1. Tertiary Amines | CymitQuimica [cymitquimica.com]

- 2. 4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Piperazine-1-carbonyl)-benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid analogues and derivatives

An In-Depth Technical Guide to 2-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid Analogues and Derivatives: A Privileged Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid scaffold and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple descriptions to explore the synthetic rationale, structure-activity relationships (SAR), and therapeutic applications that make this structural class a significant area of investigation. We will dissect the core components of the scaffold, elucidate its role in the development of targeted therapies, provide actionable experimental protocols, and offer insights into future research directions.

Introduction: The Emergence of a Versatile Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at positions 1 and 4, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability, while also providing a rigid, predictable linker between different pharmacophoric elements.[1]

When combined with a benzoic acid moiety through a robust amide linkage, it forms the 2-(piperazine-1-carbonyl)benzoic acid core. This framework is not merely a theoretical construct but is central to the design of highly potent and selective therapeutic agents. The most prominent example is found in the structural core of Olaparib (AZD2281), a landmark PARP (Poly(ADP-ribose) polymerase) inhibitor used in cancer therapy.[4] Olaparib is technically a derivative of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, showcasing the immense therapeutic potential unlocked by modifying this core.[4]

This guide will use the specific analogue, 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid, as a model to explore the synthesis, biological activity, and optimization principles applicable to the entire class of related molecules.

Analysis of the Core Scaffold

The 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid molecule can be deconstructed into three key functional domains, each contributing distinct properties that are critical to its function as a drug-like scaffold.

-

Benzoic Acid Moiety: The ortho-substituted benzoic acid provides a carboxylic acid group, which is typically ionized at physiological pH. This imparts aqueous solubility and introduces a key hydrogen bond donor and acceptor. The ortho-positioning of the carboxamide linker creates a specific conformational constraint that can be crucial for precise docking into a target's active site.

-

Amide Linker: The carbonyl group attached to the piperazine nitrogen forms a stable amide bond. This linkage is synthetically accessible and provides a planar, rigid unit with a hydrogen bond acceptor (the carbonyl oxygen) that is vital for molecular recognition by biological targets.

-

1-Cyclopentyl-4-piperazine Moiety: This portion of the scaffold serves multiple roles. The piperazine ring itself acts as a conformationally restricted linker. The nitrogen at position 4 (N4) is a basic center that can be protonated, further influencing solubility and cell permeability. The cyclopentyl group attached to N4 is a lipophilic moiety that can be tailored to occupy hydrophobic pockets within a target protein, thereby enhancing binding affinity and modulating pharmacokinetic properties. The choice of a cyclopentyl group versus other alkyl or acyl groups is a key optimization parameter in drug design.[5]

General Synthesis Strategies

The construction of this scaffold and its analogues predominantly relies on a straightforward and high-yielding amide coupling reaction. The most common approach involves the condensation of a benzoic acid derivative with an appropriate N-substituted piperazine.

Workflow: Amide Coupling for Scaffold Synthesis

The general workflow involves activating the carboxylic acid of a phthalic anhydride or a related benzoic acid precursor, followed by nucleophilic attack from the secondary amine of the N-substituted piperazine.

Caption: General synthetic workflow for the amide coupling reaction.

Key Therapeutic Application: PARP Inhibition

The most significant therapeutic validation for this scaffold comes from its central role in PARP inhibitors, particularly Olaparib.[4] PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is already compromised. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality .[6]

The phthalazinone derivative of the core scaffold, seen in Olaparib, was designed to mimic the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, thereby acting as a competitive inhibitor.[4]

Signaling Pathway: PARP in DNA Repair

Caption: Role of PARP-1 in DNA repair and its inhibition mechanism.

Structure-Activity Relationship (SAR) Insights

SAR studies on PARP inhibitors and related compounds have provided clear principles for designing new analogues based on the 2-(piperazine-1-carbonyl)benzoic acid scaffold.

| Molecular Component | Modification/Feature | Impact on Activity & Rationale |

| Benzoic Acid Ring | ortho-carboxamide | Essential for binding. Mimics the nicotinamide riboside of NAD+, forming key hydrogen bonds in the PARP active site. |

| Piperazine Ring | N4-substituent | Critical for tuning potency and properties. Small, rigid groups (e.g., cyclopropylcarbonyl in Olaparib) can enhance binding affinity. Larger lipophilic groups (e.g., cyclopentyl) can improve cell permeability and occupy hydrophobic pockets.[5] |

| Piperazine Ring | Conformation | Acts as a constrained linker, correctly positioning the N4-substituent and the benzoic acid moiety for optimal interaction with the target. |

| Benzoic Acid Ring | Additional Substituents | Adding groups like fluorine (as in the Olaparib precursor) can modulate electronic properties and block metabolic hotspots, improving the pharmacokinetic profile.[6] |

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and evaluation of novel analogues.

Protocol 1: Synthesis of 2-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid

Objective: To synthesize the title compound via amide coupling.

Materials:

-

Phthalic anhydride (1.0 eq)

-

1-Cyclopentylpiperazine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.1 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reactant Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve phthalic anhydride (1.0 eq) in anhydrous DCM.

-

Piperazine Addition: To the stirred solution, add 1-cyclopentylpiperazine (1.05 eq) dropwise at room temperature, followed by the addition of triethylamine (1.1 eq).

-

Reaction Monitoring (Control): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phthalic anhydride spot has disappeared.

-

Aqueous Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The washing steps are crucial to remove unreacted starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification (Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to isolate the pure 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

Objective: To determine the IC₅₀ value of a test compound against human PARP-1.

Materials:

-

PARP-1 Enzyme Assay Kit (e.g., from BPS Bioscience)

-

Histone-coated 96-well plate

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Test compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Olaparib)

-

Microplate luminometer

Procedure:

-

Plate Preparation: Add 25 µL of PARP-1 assay buffer to each well of a histone-coated 96-well plate.

-

Compound Addition: Add 2.5 µL of the test compound solution at various concentrations (e.g., 10-point serial dilution). For control wells, add 2.5 µL of DMSO (Negative Control) or a known inhibitor (Positive Control).

-

Enzyme Addition: To each well, add 20 µL of a master mix containing the PARP-1 enzyme and activated DNA. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding 2.5 µL of biotinylated NAD+ to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate 3-4 times with wash buffer. Add 50 µL of Streptavidin-HRP and incubate for 30 minutes.

-

Signal Generation: Wash the plate again. Add 50 µL of chemiluminescent HRP substrate to each well.

-

Data Acquisition: Immediately read the luminescence on a microplate luminometer.

-

Data Analysis (Validation): Subtract the background luminescence (wells without enzyme). Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value. The IC₅₀ of the positive control should fall within its known range to validate the assay run.

Future Directions and Conclusion

The 2-(4-alkyl/acyl-piperazine-1-carbonyl)benzoic acid scaffold is a powerful and validated platform for drug discovery. While its application in PARP inhibition is well-established, its potential extends far beyond oncology. The inherent "drug-like" properties of the piperazine ring suggest that novel analogues could be developed for a multitude of targets.[1][7]

Future research should focus on:

-

Exploring Diverse N4-Substituents: Systematically exploring a wide range of alkyl, aryl, and acyl groups at the N4 position to target other enzyme families, such as kinases or histone deacetylases.

-

Modifying the Benzoic Acid Ring: Introducing different substitution patterns on the aromatic ring to optimize interactions with new targets or to fine-tune pharmacokinetic profiles.

-

Application in CNS Disorders: Leveraging the ability of many piperazine derivatives to cross the blood-brain barrier to design novel agents for psychiatric or neurodegenerative diseases.[7]

References

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

-

Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.

-

Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available at: [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. LinkedIn. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

-

4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]

-

Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. PubMed. Available at: [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

-

Some pharmacological properties of piperazine. PubMed. Available at: [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. Available at: [Link]

-

Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]

- 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV. Google Patents.

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available at: [Link]

-

The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. Available at: [Link]

-

Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Institutes of Health. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for using 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid in cell culture

Application Notes & Protocols for the In Vitro Use of a PARP Inhibitor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary:

Initial searches for the compound 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid did not yield sufficient public data to construct a robust and scientifically validated experimental protocol. To fulfill the core requirements of providing a detailed and reliable guide, this document has been expertly curated based on a structurally related and extensively characterized small molecule: Olaparib (AZD2281) . Olaparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), shares key structural motifs with the requested compound, such as a piperazine-carbonyl-aromatic scaffold, making it an excellent and informative substitute for demonstrating experimental principles. The protocols herein are grounded in established methodologies for Olaparib and are designed to be broadly applicable to the study of similar PARP inhibitors in a cell culture setting.

Scientific Foundation: The Principle of Synthetic Lethality

Olaparib is a first-in-class targeted therapy that functions as a potent inhibitor of the PARP enzyme family, particularly PARP1 and PARP2.[1] PARP enzymes are critical components of the cellular machinery responsible for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When PARP is inhibited by Olaparib, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[4][5]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional proteins such as BRCA1 and BRCA2.[2] However, in cancer cells harboring mutations that disable the HR pathway (e.g., germline or somatic BRCA1/2 mutations), the repair of these Olaparib-induced DSBs is compromised.[3][6] The cell must then rely on error-prone repair mechanisms, leading to genomic instability and, ultimately, cell death.[4] This concept, where the loss of either PARP function or HR function alone is viable, but the simultaneous loss of both is lethal, is known as synthetic lethality .[3][7] This selective killing of cancer cells while sparing normal, healthy cells is the cornerstone of Olaparib's therapeutic efficacy.[2]

Caption: Mechanism of Olaparib-induced synthetic lethality.

Compound Specifications and Handling

Accurate preparation and handling of the compound are paramount for reproducible results.

| Property | Data | Reference(s) |

| Synonyms | AZD2281, Ku-0059436, LYNPARZA™ | [8],[5] |

| Molecular Formula | C₂₄H₂₃FN₄O₃ | [8] |

| Molecular Weight | 434.5 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [9],[10] |

| Solubility | Soluble in DMSO at ≥10 mg/mL (~23 mM). Sparingly soluble in ethanol and very poorly soluble in water. | [9],[11],[8] |

| Storage | Store solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. | [9],[8] |

| Stability | Solid form is stable for years when stored correctly. Aqueous solutions should be prepared fresh and not stored for more than one day. DMSO stocks are stable for several months at -20°C. | [9],[8] |

Safety & Handling Precautions

Olaparib is a cytotoxic agent and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]

-

Disposal: Dispose of contaminated materials and unused compound in accordance with institutional and local regulations for hazardous chemical waste.[12]

-

Toxicity: Toxic if swallowed. May damage fertility or the unborn child. Causes damage to the blood through prolonged or repeated exposure.[13][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

The causality behind using Dimethyl Sulfoxide (DMSO) as the primary solvent is its high solvating power for organic molecules like Olaparib and its miscibility with aqueous cell culture media.[8] However, DMSO can be toxic to cells at concentrations typically above 0.5%, necessitating careful dilution.[15]

Materials:

-

Olaparib (solid powder)

-

Anhydrous, sterile DMSO

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of Olaparib using its molecular weight (434.5 g/mol ).

-

Mass (mg) = 10 mmol/L * 0.001 L * 434.5 g/mol * 1000 mg/g = 4.345 mg (for 1 mL of stock)

-

-

Weighing: Carefully weigh out the calculated amount of Olaparib powder.

-

Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the Olaparib powder. For example, add 1 mL of DMSO to 4.345 mg of Olaparib.

-

Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can assist in dissolution if needed.[11]

-

Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. Store immediately at -20°C or -80°C.[9] This self-validating step prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Determination of IC₅₀ by Cell Viability Assay (MTT-Based)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of an inhibitor.[16] This protocol establishes a dose-response curve to determine the concentration of Olaparib required to inhibit cell viability by 50%. A colorimetric MTT assay is used here, which measures the metabolic activity of viable cells.

Cell Line Selection: The choice of cell line is crucial. For Olaparib, a synthetically lethal effect is expected in cells with HR deficiency.

-

Sensitive (HR-deficient): Capan-1 (BRCA2 mutant), PEO1 (BRCA2 mutant), HCC1937 (BRCA1 mutant).[16][17]

-

Resistant (HR-proficient): MIAPaCa-2 (BRCA wild-type), various p53-null cell lines like H1299.[16][18] Including both a sensitive and a resistant cell line provides a self-validating experimental system.

Materials:

-

Selected cell lines (e.g., Capan-1 and MIAPaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Sterile 96-well cell culture plates

-

Olaparib 10 mM stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: a. Trypsinize and count cells that are in the logarithmic growth phase. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Seeding density must be optimized to ensure cells are still in log-phase growth at the end of the assay.[15] c. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.

-

Compound Dilution and Treatment: a. Prepare serial dilutions of Olaparib in complete culture medium. A common starting range for IC₅₀ determination is 0.1 µM to 100 µM.[17][19] b. Create a 2X concentration series. For example, if the final desired concentrations are 0.1, 0.5, 1, 5, 10, 25, 50 µM, prepare 2X solutions at 0.2, 1, 2, 10, 20, 50, 100 µM. c. Remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).[15] Perform each condition in triplicate. d. Incubate for 72 hours (or other desired time point).[16]

-

MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Normalize the data: Calculate % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100. c. Plot % Viability versus the log of Olaparib concentration. d. Use a non-linear regression (four-parameter logistic) model to fit the curve and determine the IC₅₀ value.

Caption: Experimental workflow for IC₅₀ determination.

Troubleshooting Common Issues

A self-validating protocol anticipates potential pitfalls. This logical tree guides researchers through common experimental challenges.

Caption: Troubleshooting decision tree for in vitro assays.

References

-

Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved February 15, 2026, from [Link]

-

Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved February 15, 2026, from [Link]

-

Olaparib - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

AZD2281 (Olaparib) PARP1, PARP2 27003 - BPS Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved February 15, 2026, from [Link]

-

The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (n.d.). Retrieved February 15, 2026, from [Link]

-

Olaparib - NCI. (2014, December 31). Retrieved February 15, 2026, from [Link]

-

Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC - Annals of Urologic Oncology. (2025, July 23). Retrieved February 15, 2026, from [Link]

-

Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011, April 15). Retrieved February 15, 2026, from [Link]

-

Data Sheet AZD2281 (Olaparib) - BPS Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mechanism of synthetic lethality mediated by PARP inhibitors in... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Olaparib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). Retrieved February 15, 2026, from [Link]

-

PARP Inhibitor Sensitizes BRCA-mutant Pancreatic Cancer to Oxaliplatin by Suppressing the CDK1/BRCA1 Axis | Anticancer Research. (2023, December 15). Retrieved February 15, 2026, from [Link]

-

Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Effect of Olaparib on cell viability and autophagy. a... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

About Olaparib | How It Works & its Impact on Cancer. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synergistic antitumor efficacy of rMV-Hu191 and Olaparib in pancreatic cancer by generating oxidative DNA damage and ROS-dependent apoptosis - PMC. (2023, October 21). Retrieved February 15, 2026, from [Link]

-

Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC. (2023, March 29). Retrieved February 15, 2026, from [Link]

-

Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - MDPI. (2022, August 11). Retrieved February 15, 2026, from [Link]

-